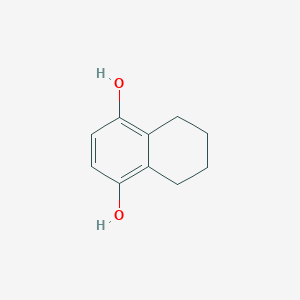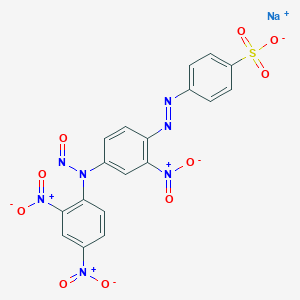![molecular formula C14H8O3 B086799 Dibenz[b,e]oxepin-6,11-dione CAS No. 15128-50-4](/img/structure/B86799.png)
Dibenz[b,e]oxepin-6,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenz[b,e]oxepin-6,11-dione, also known as DBOD, is an organic compound that belongs to the family of heterocyclic compounds. It is a yellow crystalline powder that has been widely used in scientific research due to its unique chemical properties. DBOD has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mécanisme D'action
The mechanism of action of Dibenz[b,e]oxepin-6,11-dione is not fully understood. However, it has been suggested that Dibenz[b,e]oxepin-6,11-dione exerts its biological activities through the inhibition of various enzymes such as cyclooxygenase and lipoxygenase. Dibenz[b,e]oxepin-6,11-dione has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-8.
Effets Biochimiques Et Physiologiques
Dibenz[b,e]oxepin-6,11-dione has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). Dibenz[b,e]oxepin-6,11-dione has also been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells. Additionally, Dibenz[b,e]oxepin-6,11-dione has been shown to exhibit anti-viral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Avantages Et Limitations Des Expériences En Laboratoire
Dibenz[b,e]oxepin-6,11-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, Dibenz[b,e]oxepin-6,11-dione exhibits a range of biological activities, making it a useful compound for studying various biological processes. However, Dibenz[b,e]oxepin-6,11-dione also has some limitations. It is a toxic compound that requires careful handling. Additionally, its solubility in water is limited, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of Dibenz[b,e]oxepin-6,11-dione. One direction is the synthesis of new Dibenz[b,e]oxepin-6,11-dione derivatives with improved biological activities. Another direction is the investigation of the mechanism of action of Dibenz[b,e]oxepin-6,11-dione. Additionally, the use of Dibenz[b,e]oxepin-6,11-dione in combination with other compounds for the treatment of various diseases could be explored. Finally, the development of new methods for the synthesis of Dibenz[b,e]oxepin-6,11-dione could be investigated to improve the efficiency of the synthesis process.
Conclusion:
In conclusion, Dibenz[b,e]oxepin-6,11-dione is a unique organic compound that has been extensively studied for its biological activities. It exhibits anti-inflammatory, anti-tumor, and anti-viral effects and has been used as a starting material for the synthesis of other biologically active compounds. Dibenz[b,e]oxepin-6,11-dione has several advantages for lab experiments, including its stability and range of biological activities. However, it also has some limitations, including its toxicity and limited solubility in water. There are several future directions for the study of Dibenz[b,e]oxepin-6,11-dione, including the synthesis of new Dibenz[b,e]oxepin-6,11-dione derivatives, investigation of its mechanism of action, and development of new methods for its synthesis.
Méthodes De Synthèse
Dibenz[b,e]oxepin-6,11-dione can be synthesized using various methods, including the oxidation of dibenz[b,e]oxepin-6,11-dione-11-oxide, the reduction of 11-nitro-dibenz[b,e]oxepin-6,11-dione, and the cyclization of 1,3-diketones. Among these methods, the oxidation of dibenz[b,e]oxepin-6,11-dione-11-oxide is the most commonly used method. This method involves the reaction of dibenz[b,e]oxepin-6,11-dione-11-oxide with a strong oxidizing agent such as potassium permanganate or chromium trioxide.
Applications De Recherche Scientifique
Dibenz[b,e]oxepin-6,11-dione has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral effects. Dibenz[b,e]oxepin-6,11-dione has also been used as a starting material for the synthesis of other biologically active compounds. For example, Dibenz[b,e]oxepin-6,11-dione derivatives have been synthesized and tested for their anti-cancer and anti-inflammatory activities.
Propriétés
Numéro CAS |
15128-50-4 |
|---|---|
Nom du produit |
Dibenz[b,e]oxepin-6,11-dione |
Formule moléculaire |
C14H8O3 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
benzo[c][1]benzoxepine-6,11-dione |
InChI |
InChI=1S/C14H8O3/c15-13-9-5-1-2-6-10(9)14(16)17-12-8-4-3-7-11(12)13/h1-8H |
Clé InChI |
YOKBSFKAGIUKJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3OC2=O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3OC2=O |
Autres numéros CAS |
15128-50-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



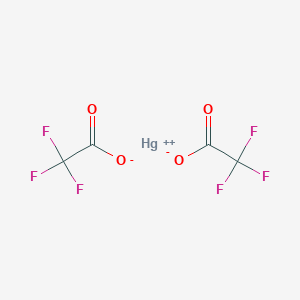
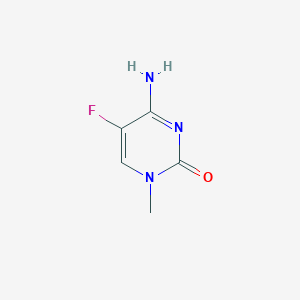
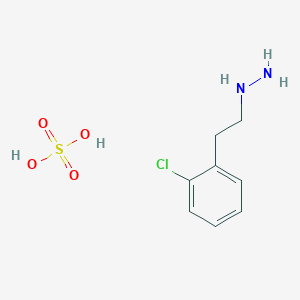
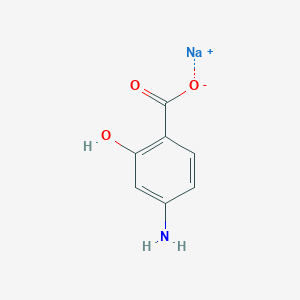
![6-Methylbenzo[d]isoxazole](/img/structure/B86724.png)
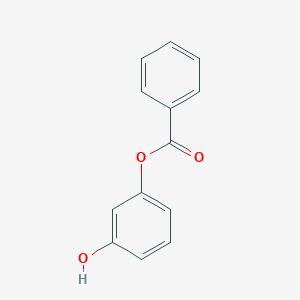
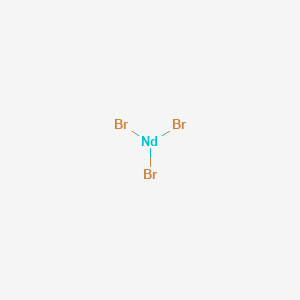
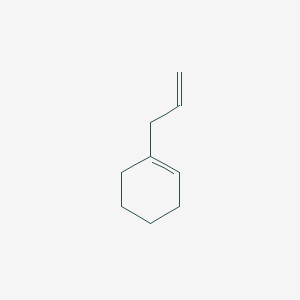
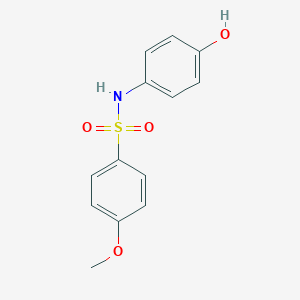
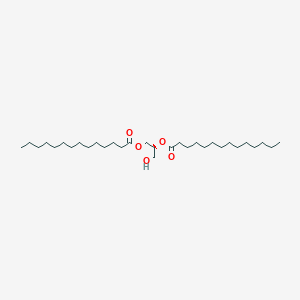
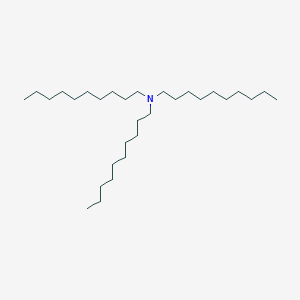
![1-Acetyl-1H-benzo[cd]indol-2-one](/img/structure/B86741.png)
